molecular formula C20H20BrNO3 B2943729 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one CAS No. 477889-35-3

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one

Cat. No.: B2943729
CAS No.: 477889-35-3
M. Wt: 402.288
InChI Key: ULFDYEHNIRDAAF-BJMVGYQFSA-N
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Description

The compound “(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one” is a chalcone derivative featuring a morpholino group, a propenone backbone, and a 4-bromobenzyloxy-substituted phenyl ring. The morpholino moiety contributes to solubility and electronic effects, while the bromine atom may influence lipophilicity and binding affinity. This compound is synthesized via Claisen-Schmidt condensation, a common method for chalcones, involving base-catalyzed aldol addition followed by dehydration .

Properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c21-18-6-1-17(2-7-18)15-25-19-8-3-16(4-9-19)5-10-20(23)22-11-13-24-14-12-22/h1-10H,11-15H2/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFDYEHNIRDAAF-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one, commonly referred to as compound 1, is a synthetic organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H20_{20}BrN O3_{3}
  • Molecular Weight : 402.29 g/mol
  • CAS Number : 477889-35-3

The compound features a morpholino group, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Analgesic Activity : Studies have demonstrated its potential as an analgesic agent. The compound was evaluated using the writhing and hot plate tests in animal models, showing significant pain relief comparable to standard analgesics .
  • Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation. Molecular docking studies indicate its binding affinity to cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further investigation is required to establish its efficacy against specific pathogens.

Table 1: Summary of Biological Activities

Activity TypeMethodologyFindings
AnalgesicWrithing testSignificant reduction in pain response
Anti-inflammatoryCytokine assayInhibition of IL-6 and TNF-alpha production
AntimicrobialDisc diffusion methodInhibition zones observed against E. coli

Detailed Research Insights

  • Analgesic Studies : In a controlled study, this compound was administered to mice, revealing a dose-dependent reduction in pain responses. The results were statistically significant when compared to the control group, indicating its potential as a new analgesic agent .
  • Inflammatory Response : In vitro studies conducted on macrophage cell lines showed that treatment with the compound led to decreased levels of inflammatory markers. This suggests that it may modulate immune responses, offering therapeutic benefits in inflammatory diseases .
  • Safety Profile : Acute toxicity tests performed according to OECD guidelines indicated no significant adverse effects at therapeutic doses. Histopathological evaluations of treated animals showed no signs of cytotoxicity or organ damage .

Comparison with Similar Compounds

Structural Analogues
2.1.1 (E)-1-(4-Morpholinophenyl)-3-aryl-prop-2-en-1-ones

These analogues (e.g., compound 11 in ) share the morpholino-phenyl-propenone scaffold but vary in aryl substituents. For example:

  • Target compound : 4-bromobenzyloxy phenyl group.
  • Analogues : Substituted benzaldehydes (e.g., 4-fluorophenyl, 4-methoxyphenyl).

Key differences :

  • Bromine in the target compound increases molecular weight (Br: ~80 g/mol vs.
  • Methoxy groups (e.g., in 4-methoxyphenyl derivatives) improve solubility but reduce electrophilicity compared to bromine .
2.1.2 β-Amino Ketones

Example: 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one ().

  • Structural divergence: Amino group replaces the morpholino moiety; chlorophenyl and bromoanilino substituents are present.
  • Impact: The amino group enables hydrogen bonding (N–H⋯O interactions), forming dimeric structures in crystals, whereas the morpholino group in the target compound prevents such interactions due to its tertiary amine nature. This affects solubility and crystallinity .
2.1.3 Fluorinated Chalcones

Example: (E)-1-(4-[(2-chloro-6-fluorobenzyl)oxy]phenyl)-3-(4-fluoroanilino)-2-propen-1-one ().

  • Key features : Dual fluorine atoms and a chloro-fluorobenzyl group.
  • Comparison : Fluorine’s electronegativity increases dipole moments and metabolic stability compared to bromine. However, the target compound’s bromine may offer stronger van der Waals interactions in hydrophobic binding pockets .

Key observations :

  • The target compound’s synthesis uses a simple base catalyst, whereas β-amino ketones require silver-based catalysts for regioselectivity .
  • Heterocyclic derivatives (e.g., pyrazole in ) often demand multi-step routes, reducing scalability compared to the target compound’s one-step synthesis .
Physicochemical Properties
Property Target Compound β-Amino Ketone () Fluorinated Chalcone ()
Molecular weight (g/mol) ~438 ~395 ~400
Halogen atoms 1 Br 1 Br, 1 Cl 2 F, 1 Cl
Hydrogen bonding capacity Low (morpholino) High (N–H) Moderate (N–H, F)
LogP (estimated) ~3.5 ~4.2 ~2.8

Analysis :

  • The target compound’s higher molecular weight and bromine content increase lipophilicity (LogP ~3.5), favoring membrane permeability.
  • Fluorinated chalcones (LogP ~2.8) may exhibit better aqueous solubility, critical for bioavailability .

Q & A

Basic Research Question

Technique Application
1H/13C NMR Confirm E/Z isomerism via coupling constants (Jtrans=1216HzJ_{trans} = 12–16 \, \text{Hz}) .
IR Identify carbonyl stretches (νC=O1680cm1\nu_{\text{C=O}} \approx 1680 \, \text{cm}^{-1}) .

Advanced Research Question How to interpret overlapping signals in crowded NMR spectra? Use 2D NMR (e.g., COSY, HSQC) to resolve spin systems .

How can computational models predict the compound’s pharmacokinetic properties or toxicity?

Advanced Research Question
Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and CYP450 interactions. MD simulations (AMBER) can assess membrane permeability .

What methodologies address discrepancies in biological activity data across different assay platforms?

Advanced Research Question

  • Meta-Analysis : Pool data from multiple studies (e.g., enzyme vs. cell-based assays) using random-effects models.
  • Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) to measure binding kinetics independently .

How can reaction mechanisms involving this compound be elucidated using isotopic labeling or kinetic studies?

Advanced Research Question

  • Isotopic Labeling : Introduce 13C at the carbonyl group to track intermediates via LC-MS .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps .

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